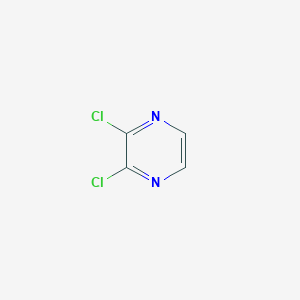

2,3-Dichloropyrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2/c5-3-4(6)8-2-1-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCNOCRGSBCAGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197556 | |

| Record name | 2,3-Dichloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4858-85-9 | |

| Record name | 2,3-Dichloropyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4858-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloropyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004858859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloropyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Dichloropyrazine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloropyrazine is a halogenated heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide range of chemical entities, particularly in the pharmaceutical and agrochemical industries.[1] Its pyrazine (B50134) core, substituted with two chlorine atoms on adjacent carbons, imparts unique reactivity, making it a valuable building block for the introduction of various functional groups. This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental data of this compound to support its application in research and development.

Chemical Structure and Identification

The fundamental structure of this compound consists of a pyrazine ring with chlorine atoms at the 2 and 3 positions.[2]

| Identifier | Value |

| IUPAC Name | This compound[3] |

| SMILES String | Clc1nccnc1Cl[4] |

| InChI Key | MLCNOCRGSBCAGH-UHFFFAOYSA-N[3] |

| CAS Number | 4858-85-9[3] |

| Molecular Formula | C₄H₂Cl₂N₂[1] |

| Molecular Weight | 148.97 g/mol [1] |

Physicochemical Properties

This compound is typically a white or colorless to light yellow powder, lump, or clear liquid.[1] It possesses a strong, pungent, and irritating odor.[2]

| Property | Value |

| Melting Point | 29 °C[1] |

| Boiling Point | 107 °C at 50 mmHg[1] |

| Density | 1.431 g/mL at 25 °C[4] |

| Flash Point | 102 °C (215.6 °F) - closed cup[4] |

| Solubility | Soluble in water.[2] Moderately soluble in organic solvents like dichloromethane, ethanol, and acetone.[2] |

| Appearance | White or colorless to light yellow powder to lump to clear liquid.[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Details |

| Mass Spectrometry | The NIST WebBook provides the mass spectrum (electron ionization) for this compound.[5] |

| Infrared (IR) Spectroscopy | The IR spectrum for this compound is available on the NIST WebBook.[5] |

| ¹H NMR | Detailed experimental ¹H NMR data for this compound is not readily available in the searched literature. |

| ¹³C NMR | Detailed experimental ¹³C NMR data for this compound is not readily available in the searched literature. |

Chemical Reactivity and Synthesis

The presence of two chlorine atoms on the electron-deficient pyrazine ring makes this compound highly susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the facile displacement of the chlorine atoms by a variety of nucleophiles, such as amines, thiols, and alkoxides. This property is instrumental in the synthesis of more complex molecules, including potent cyclin-dependent kinase inhibitors like alloisines.[6][7]

Experimental Protocols

Synthesis of this compound from 3-Chloropyrazine 1-oxide

This method involves the deoxygenation and chlorination of 3-chloropyrazine 1-oxide using phosphorus oxychloride.

Methodology:

-

To 10 mL of phosphorus oxychloride at 60 °C, slowly add 2.2 g (16.9 mmol) of 3-chloropyrazine 1-oxide.

-

After the addition is complete, heat the mixture at reflux for 60 minutes.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled mixture into a beaker containing ice and 5 g of solid sodium acetate (B1210297).

-

Stir the mixture until all the ice has melted.

-

Extract the aqueous mixture with dichloromethane.

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over sodium sulfate (B86663) and evaporate the solvent in vacuo.

-

Purify the resulting residue by column chromatography using a mixture of ethyl acetate and hexane (B92381) (1:20) as the eluent to afford this compound.[8]

Synthesis of this compound from Piperazine (B1678402) Hexahydrate

This two-step process involves the initial formation of N,N'-bis-chlorocarbonyl-piperazine from piperazine hexahydrate and phosgene (B1210022), followed by a high-temperature chlorination to yield the final product.[9]

Methodology:

-

Step 1: Synthesis of N,N'-bis-chlorocarbonyl-piperazine

-

Dissolve 71.2 g of phosgene in 1000 mL of cold dichloromethane.

-

Prepare two separate aqueous solutions: one with 60 g of sodium carbonate in 450 mL of water, and another with 33 g of piperazine hexahydrate in 150 mL of water.

-

Over a period of one hour, add both aqueous solutions dropwise to the phosgene solution while maintaining the temperature between -5 and 0 °C.

-

Continue stirring the mixture for an additional hour at the same temperature.

-

Slowly warm the mixture to 10 °C.

-

Separate the organic layer, wash it with water, and then evaporate to dryness to obtain N,N'-bis-chlorocarbonyl-piperazine.[9]

-

-

Step 2: Chlorination to this compound

-

The N,N'-bis-chlorocarbonyl-piperazine obtained from the previous step is reacted with chlorine gas.

-

The reaction is carried out at a temperature of 150 to 170 °C.

-

Catalytic amounts of a Lewis acid such as aluminum chloride, ferric chloride, or antimony chloride are required.

-

The reaction is typically run for 9 to 15 hours to yield this compound.[9]

-

Visualizing Chemical Processes

Synthesis Workflow of this compound from Piperazine

Caption: Synthesis workflow of this compound from Piperazine.

General Mechanism of Nucleophilic Aromatic Substitution

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled.[10] It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[11]

Handling Recommendations:

-

Use only in a well-ventilated area.[11]

-

Wear protective gloves, clothing, eye, and face protection.[11]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]

-

Wash hands and any exposed skin thoroughly after handling.

Storage:

-

Store in a cool, dry, and well-ventilated place.[10]

-

Keep the container tightly closed.[10]

-

Store locked up.[11]

In case of exposure, immediate first aid measures should be taken, and medical attention should be sought.[10] For spills, use proper personal protective equipment and clean up immediately, absorbing the material and placing it into a suitable closed container for disposal.[10]

Conclusion

This compound is a key chemical intermediate with a well-defined set of chemical and physical properties. Its reactivity, particularly in nucleophilic substitution reactions, makes it a valuable tool for the synthesis of complex molecules in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and safe utilization in research and development. This guide provides a foundational resource for professionals working with this important compound.

References

- 1. This compound | C4H2Cl2N2 | CID 78575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Nuclear Magnetic Resonance Chemical Shift as a Probe for Single‐Molecule Charge Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3-二氯吡嗪 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. wisdomlib.org [wisdomlib.org]

- 7. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazine, 2,3-dichloro- [webbook.nist.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. Pyrazine, 2,3-dichloro- [webbook.nist.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Physical Properties of 2,3-Dichloropyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,3-Dichloropyrazine (CAS No: 4858-85-9). The information is curated for professionals in research and development, particularly in the pharmaceutical and agrochemical sectors where this compound serves as a key intermediate.[1] This document summarizes essential quantitative data in a structured format, details the experimental protocols for property determination, and includes a visual workflow for a standard analytical procedure.

Core Physical and Chemical Data

This compound is a halogenated heterocyclic organic compound with the molecular formula C₄H₂Cl₂N₂.[1][2] It is recognized for its utility as a building block in the synthesis of more complex molecules, including kinase inhibitors, herbicides, and fungicides.[1][2]

Table 1: Key Physical Properties of this compound

| Property | Value | References |

| Molecular Weight | 148.98 g/mol | [3][4][5][6][7] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid.[1][8] | [1][2] |

| Melting Point | 22.5-24.5 °C | [7][9] |

| 29 °C | [1] | |

| 22-24 °C | [10] | |

| Boiling Point | 105-107 °C at 50 mmHg | [7][9][10] |

| 190.6 °C at 1013 hPa | [11] | |

| Density | 1.431 g/mL at 25 °C | [3][9][12][13] |

| 1.43 g/cm³ | [1][7] | |

| Solubility | Sparingly soluble in water.[2] Moderately soluble in organic solvents like dichloromethane, ethanol, and acetone.[2] | [2] |

| Flash Point | 102 °C (closed cup) | [3][7][13] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a solid organic compound like this compound.

1. Determination of Melting Point

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high-purity substance.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, and a sample of this compound.

-

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.

-

The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

-

For high accuracy, the determination is repeated at least twice, and the average value is reported.

-

Workflow for Melting Point Determination

Caption: Workflow for the experimental determination of melting point.

2. Determination of Boiling Point (at reduced pressure)

Given that one of the reported boiling points is at a reduced pressure (50 mmHg), this method is crucial.

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, heating mantle, vacuum source, and a manometer.

-

Procedure:

-

A sample of this compound is placed in the distillation flask along with boiling chips.

-

The distillation apparatus is assembled, ensuring all joints are properly sealed.

-

The system is connected to a vacuum pump, and the pressure is reduced to the desired level (e.g., 50 mmHg), monitored by a manometer.

-

The sample is heated gently using a heating mantle.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

-

3. Determination of Density

The density of a liquid or a solid that melts near room temperature can be determined using a pycnometer or by the displacement method.

-

Apparatus: A pycnometer (a small glass flask with a precise volume), an analytical balance, and a temperature-controlled water bath.

-

Procedure:

-

The empty pycnometer is weighed accurately.

-

It is then filled with distilled water and placed in a water bath at a specific temperature (e.g., 25°C) until thermal equilibrium is reached. The pycnometer is then weighed again.

-

The process is repeated with this compound (in its liquid state).

-

The density is calculated using the formula: Density = (mass of substance) / (volume of substance), where the volume is determined from the mass of the displaced water and its known density at that temperature.

-

4. Determination of Solubility

Solubility is determined by observing the extent to which a solute dissolves in a solvent.

-

Apparatus: Test tubes, vortex mixer, and a range of solvents (water, dichloromethane, ethanol, acetone).

-

Procedure:

-

A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.

-

A specific volume of the solvent (e.g., 1 mL) is added.

-

The mixture is agitated vigorously using a vortex mixer for a set period.

-

The solution is visually inspected for any undissolved solid.

-

If the solid dissolves completely, it is deemed "soluble." If some solid remains, it is "partially soluble." If no significant amount of solid dissolves, it is "insoluble" or "sparingly soluble."

-

Quantitative solubility can be determined by gravimetric analysis of the saturated solution.

-

Logical Flow for Solubility Testing

Caption: A diagram illustrating the decision-making process in solubility testing.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. byjus.com [byjus.com]

- 4. pennwest.edu [pennwest.edu]

- 5. researchgate.net [researchgate.net]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. byjus.com [byjus.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

2,3-Dichloropyrazine: A Technical Guide for Chemical and Pharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dichloropyrazine (CAS No: 4858-85-9), a pivotal heterocyclic intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. This document outlines its chemical and physical properties, details relevant experimental protocols for its synthesis and analysis, and discusses its applications in medicinal chemistry.

Core Properties of this compound

This compound is a halogenated heterocyclic organic compound characterized by a pyrazine (B50134) ring substituted with two chlorine atoms at the 2 and 3 positions.[1] This unique structure imparts valuable reactivity, making it a versatile building block in organic synthesis.[2][3]

Physicochemical and Identification Data

The fundamental properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 4858-85-9 | [4] |

| Molecular Formula | C₄H₂Cl₂N₂ | [4] |

| Molecular Weight | 148.98 g/mol | [4] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [1] |

| Melting Point | 29 °C | [1] |

| Boiling Point | 175 °C | [1] |

| Density | 1.43 g/mL at 25 °C | [1] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; sparingly soluble in water. | [1] |

| EINECS Number | 225-460-1 | [4] |

| InChIKey | MLCNOCRGSBCAGH-UHFFFAOYSA-N | [4] |

| SMILES | c1cnc(c(n1)Cl)Cl | [4] |

Safety and Hazard Information

As a chemical intermediate, this compound requires careful handling. The GHS hazard classifications are as follows:

| Hazard Statement | Description | Reference(s) |

| H315 | Causes skin irritation | [5] |

| H319 | Causes serious eye irritation | [5] |

| H335 | May cause respiratory irritation | [5] |

| Signal Word | Warning | [5] |

Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.[4]

Applications in Synthesis

This compound is a highly valued intermediate due to its reactive chlorine atoms, which are susceptible to nucleophilic substitution.[3] This reactivity allows for the introduction of various functional groups, making it a key precursor for more complex molecules.[2]

Its primary applications are in the pharmaceutical and agrochemical industries.[2] In medicinal chemistry, it serves as a scaffold for the development of:

Derivatives of this compound have shown potential as potent enzyme inhibitors, crucial for treating various diseases. The compound is also used in the synthesis of pesticides and herbicides.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for its effective use in research and development.

Synthesis of this compound

A common method for synthesizing this compound involves the chlorination of a pyrazine precursor. One detailed protocol involves a two-step process starting from piperazine (B1678402).[7]

Step 1: Synthesis of N,N'-bis-chlorocarbonyl-piperazine [7]

-

Dissolve 71.2 g of phosgene (B1210022) in 1000 mL of cold dichloromethane.

-

Prepare two separate aqueous solutions: 60 g of sodium carbonate in 450 mL of water, and 33 g of piperazine hexahydrate in 150 mL of water.

-

Add the two aqueous solutions dropwise to the phosgene solution over one hour, maintaining the temperature between -5 and 0 °C.

-

Stir the mixture for an additional hour at the same temperature, then warm to 10 °C.

-

Separate the organic layer, wash it with water, and evaporate to dryness to yield a white crystalline product.

Step 2: Chlorination to this compound [7]

-

React the N,N'-bis-chlorocarbonyl-piperazine from Step 1 with chlorine gas.

-

Conduct the reaction at a temperature of 150 to 170 °C for 9 to 15 hours.

-

Use a catalytic amount (0.05 to 0.5% by weight) of a trivalent metal chloride such as aluminum chloride, ferric chloride, or antimony chloride.

-

The resulting product is this compound.

Another synthetic route involves the reaction of 3-chloropyrazine 1-oxide with phosphorus oxychloride.[8]

-

Slowly add 2.2 g of 3-chloropyrazine 1-oxide to 10 mL of phosphorus oxychloride at 60 °C.

-

Heat the mixture at reflux for 60 minutes after the addition is complete.

-

Cool the mixture and pour it into ice containing 5 g of solid sodium acetate.

-

Stir until the ice melts and then extract the product with dichloromethane.

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over sodium sulfate (B86663) and evaporate the solvent.

-

Purify the residue by column chromatography (eluting with ethyl acetate:hexane, 1:20) to afford the final product.

Analytical Methods

The purity and identity of this compound and its derivatives are typically confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC): [9]

-

Column: Reversed-phase C18

-

Mobile Phase: A gradient of water and acetonitrile (B52724) (or methanol).

-

Detection: UV detector. Impurities will generally have different retention times from the main product.

Gas Chromatography-Mass Spectrometry (GC-MS): [9]

-

Carrier Gas: Helium

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Detection: Mass spectrometer to identify the mass-to-charge ratio (m/z) of the compound and any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: [9]

-

¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum of this compound in CDCl₃ shows a singlet at 8.32 ppm for the two equivalent protons.[8]

Logical and Experimental Workflows

Visualizing the role and synthesis of this compound can aid in understanding its utility.

Caption: Role of this compound as an intermediate in drug development.

Caption: General workflow for the synthesis and purification of this compound.

References

- 1. Exploring the Applications of this compound in Medicinal Chemistry-ZCPC [en.zcpc.net]

- 2. nbinno.com [nbinno.com]

- 3. Understanding this compound: A Key Intermediary in Pharmaceutical Development-ZCPC [en.zcpc.net]

- 4. watsonnoke.com [watsonnoke.com]

- 5. This compound | C4H2Cl2N2 | CID 78575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Understanding this compound: A Crucial Intermediate in Pharmaceutical Development-ZCPC [en.zcpc.net]

- 7. US3287451A - Process for the preparation of 2, 3-dichloropyrazine - Google Patents [patents.google.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 2,3-Dichloropyrazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-Dichloropyrazine in various organic solvents. A thorough understanding of its solubility is crucial for the process development, optimization, and formulation of this important heterocyclic compound in the pharmaceutical and agrochemical industries. This document outlines the qualitative solubility profile, presents a detailed experimental protocol for quantitative solubility determination, and includes visualizations of the experimental workflow and the relationship between solvent properties and solubility.

Qualitative Solubility of this compound

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility Description |

| Dichloromethane | Moderate Solubility[1] |

| Ethanol | Moderate Solubility[1] |

| Acetone | Moderate Solubility[1] |

| Chloroform | Slightly Soluble[2] |

| Methanol | Slightly Soluble[2] |

| Water | Sparingly Soluble[1] |

Experimental Protocol for Solubility Determination: Shake-Flask Method with Gravimetric Analysis

The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.[3][4][5][6] The following protocol details the steps for determining the solubility of this compound in an organic solvent, followed by gravimetric analysis to quantify the dissolved solute.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Conical flasks or vials with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes

-

Pre-weighed evaporation dishes or beakers

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a conical flask containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed; equilibrium is reached when consecutive measurements are consistent.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid any temperature-induced precipitation or dissolution.

-

Immediately filter the collected sample through a syringe filter that is compatible with the solvent to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Transfer a precisely measured volume of the clear filtrate into a pre-weighed, dry evaporation dish.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without causing degradation or sublimation of the this compound. The oven temperature should be well below the boiling point of the solute.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried this compound residue on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is obtained.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship between solvent polarity and the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship between solvent polarity and this compound solubility.

References

An In-depth Technical Guide to the Synthesis of 2,3-Dichloropyrazine from Pyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2,3-dichloropyrazine, a valuable building block in the development of pharmaceuticals and functional materials, starting from the readily available precursor, pyrazine (B50134). This document details two main synthetic strategies: direct high-temperature chlorination and a multi-step synthesis via a pyrazine-N-oxide intermediate. For each route, detailed experimental protocols, quantitative data, and reaction pathway visualizations are provided to facilitate practical application in a research and development setting.

Introduction

Pyrazine and its derivatives are a class of heterocyclic compounds that are integral to the structure of numerous biologically active molecules. The halogenated pyrazine, this compound, serves as a key intermediate in the synthesis of a wide range of compounds, including agrochemicals and active pharmaceutical ingredients. The electron-deficient nature of the pyrazine ring presents unique challenges and opportunities in its functionalization. This guide explores the methodologies to achieve the targeted dichlorination at the 2 and 3 positions of the pyrazine ring.

Route 1: Direct High-Temperature Vapor-Phase Chlorination

Direct chlorination of pyrazine is a challenging yet industrially relevant method for producing chloropyrazines. Due to the deactivation of the pyrazine ring towards electrophilic substitution, this reaction requires high temperatures to proceed. A significant drawback of this method is the potential for the formation of a mixture of mono-, di-, and tri-chlorinated pyrazines, necessitating efficient separation techniques for the isolation of the desired 2,3-dichloro-isomer.

Signaling Pathway Diagram

Caption: Direct High-Temperature Chlorination of Pyrazine.

Experimental Protocol

The following protocol is adapted from the principles of high-temperature vapor-phase chlorination of aromatic heterocycles.[1]

Objective: To synthesize a mixture of dichloropyrazines via direct chlorination of pyrazine.

Materials:

-

Pyrazine

-

Chlorine gas

-

Nitrogen gas (inert diluent)

-

Apparatus for high-temperature gas-phase reactions (e.g., quartz tube furnace)

-

Condensation and collection system

-

Gas flow controllers

Procedure:

-

A quartz tube reactor is placed in a tube furnace capable of reaching at least 600 °C.

-

Pyrazine is vaporized by heating it in a suitable container and the vapor is carried into the reactor using a stream of nitrogen gas.

-

Chlorine gas is introduced into the reactor through a separate inlet to mix with the pyrazine vapor. The molar ratio of chlorine to pyrazine is a critical parameter and should be adjusted to favor dichlorination (a molar excess of chlorine is required).

-

The reaction temperature is maintained between 400 °C and 550 °C. The contact time of the reactants in the hot zone is controlled by adjusting the flow rates of the gases.

-

The reaction products exit the furnace and are passed through a series of condensers to collect the chlorinated pyrazines.

-

The crude product, a mixture of unreacted pyrazine, monochloropyrazine, and various dichloropyrazine isomers, is collected.

-

The mixture of isomers is then subjected to separation and purification. Fractional distillation can be employed to separate the components based on their boiling points. Due to the close boiling points of the isomers, this may be followed by fractional crystallization to isolate the this compound.

Data Presentation

| Parameter | Condition | Reference/Comment |

| Starting Material | Pyrazine | |

| Reagent | Chlorine (Cl₂) | A molar excess of chlorine relative to pyrazine is necessary to promote dichlorination. |

| Temperature | 300-600 °C | Optimal temperature for dichlorination may vary. Higher temperatures can lead to increased formation of higher chlorinated products and decomposition.[1] |

| Phase | Vapor Phase | Both pyrazine and chlorine are introduced as gases into the reaction zone.[1] |

| Catalyst | None (Thermal) | The reaction is driven by high temperature. |

| Products | Mixture of isomers | The primary products are monochloropyrazine, this compound, 2,5-dichloropyrazine, and 2,6-dichloropyrazine. Trichloropyrazines may also be formed. |

| Separation | Fractional Distillation & Crystallization | Separation of the dichloropyrazine isomers is challenging due to their similar physical properties. A combination of distillation and crystallization is often required. |

Route 2: Synthesis via Pyrazine-N-Oxide Intermediate

An alternative and often more selective method for the synthesis of this compound involves a two-step process: the N-oxidation of pyrazine to form pyrazine-1,4-dioxide, followed by chlorination with a suitable reagent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The N-oxide intermediate activates the pyrazine ring towards substitution.

Experimental Workflow Diagram

Caption: Two-Step Synthesis of this compound via N-Oxide.

Experimental Protocols

Step 1: Synthesis of Pyrazine-1,4-dioxide

Objective: To oxidize pyrazine to pyrazine-1,4-dioxide.

Materials:

-

Pyrazine

-

Hydrogen peroxide (30% solution)

-

Glacial acetic acid

-

Sodium carbonate (for neutralization)

-

Ethyl acetate (B1210297) (for extraction)

Procedure:

-

In a round-bottom flask, dissolve pyrazine in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add 30% hydrogen peroxide to the cooled solution while stirring. The molar ratio of hydrogen peroxide to pyrazine should be greater than 2:1 to favor di-oxidation.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium carbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude pyrazine-1,4-dioxide.

-

The product can be purified by recrystallization.

Step 2: Synthesis of this compound from Pyrazine-1,4-dioxide

Objective: To chlorinate pyrazine-1,4-dioxide to this compound.

Materials:

-

Pyrazine-1,4-dioxide

-

Phosphorus oxychloride (POCl₃) or Phosphorus pentachloride (PCl₅)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane (for extraction)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, carefully add pyrazine-1,4-dioxide to an excess of phosphorus oxychloride.

-

Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to obtain crude this compound.

-

The product can be purified by column chromatography or recrystallization.

Data Presentation

| Parameter | Step 1: N-Oxidation | Step 2: Chlorination |

| Starting Material | Pyrazine | Pyrazine-1,4-dioxide |

| Reagents | Hydrogen peroxide, Acetic acid | Phosphorus oxychloride (POCl₃) or PCl₅ |

| Solvent | Acetic acid | Excess POCl₃ can act as the solvent. |

| Temperature | 60-70 °C | Reflux |

| Yield | Moderate to good | Moderate |

| Work-up | Neutralization, Extraction | Quenching on ice, Neutralization, Extraction |

| Purification | Recrystallization | Column chromatography or Recrystallization |

Conclusion

The synthesis of this compound from pyrazine can be accomplished through two primary routes, each with its own set of advantages and challenges. The direct high-temperature chlorination is a more direct approach but suffers from a lack of selectivity, leading to a mixture of chlorinated products that require rigorous separation. The two-step synthesis via a pyrazine-N-oxide intermediate offers a more controlled and selective route to the desired 2,3-dichloro isomer. The choice of synthetic route will depend on the specific requirements of the researcher, including scale, available equipment, and the desired purity of the final product. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the successful synthesis of this important heterocyclic building block.

References

An In-depth Technical Guide to the Formation Mechanisms of 2,3-Dichloropyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of 2,3-dichloropyrazine, a critical intermediate in the pharmaceutical and agrochemical industries. The document details the core reaction mechanisms, experimental protocols, and quantitative data for the key manufacturing processes.

Industrial Synthesis from Piperazine (B1678402)

The most prevalent industrial method for this compound synthesis is a two-step process commencing with piperazine. This route is favored for its scalability and cost-effectiveness.

Experimental Protocol

Step 1: Synthesis of N,N'-bis(chlorocarbonyl)piperazine

-

In a suitable reaction vessel, dissolve piperazine hexahydrate in water.

-

Add a chlorinated lower aliphatic hydrocarbon solvent (e.g., dichloromethane (B109758), chloroform).

-

In the presence of an acid acceptor (e.g., sodium carbonate, sodium bicarbonate), add phosgene (B1210022) dropwise while maintaining the temperature between -5 and 0°C.[1]

-

After the addition is complete, allow the reaction to proceed for an additional hour at the same temperature with stirring.

-

Slowly warm the mixture to 10°C.

-

Separate the organic layer, wash it with water, and evaporate the solvent to yield N,N'-bis(chlorocarbonyl)piperazine as a white crystalline solid.[1]

Step 2: Chlorination to this compound

-

Charge a high-temperature reactor with N,N'-bis(chlorocarbonyl)piperazine.

-

Introduce a catalytic amount (0.05-0.5% by weight) of a Lewis acid, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).

-

Heat the mixture to a temperature range of 150 to 170°C.

-

Introduce chlorine gas into the reactor and maintain the reaction for 9 to 15 hours.[1]

-

The crude this compound is then purified by distillation.

Quantitative Data

| Parameter | Value | Reference |

| Step 1: N,N'-bis(chlorocarbonyl)piperazine Synthesis | ||

| Piperazine hexahydrate to Phosgene Molar Ratio | 1 : 4 | [1] |

| Reaction Temperature | -5 to 0°C | [1] |

| Yield | ~79% (recrystallized) | [1] |

| Step 2: this compound Synthesis | ||

| Reaction Temperature | 150 - 170°C | [1] |

| Reaction Time | 9 - 15 hours | [1] |

| Catalyst Loading (FeCl₃ or AlCl₃) | 0.05 - 0.5% by weight | [1] |

Signaling Pathways and Experimental Workflows

Figure 1: Industrial synthesis workflow for this compound.

Figure 2: Proposed mechanism for the high-temperature chlorination step.

Synthesis from 2,3-Pyrazinediol

Another common laboratory and potentially industrial synthesis involves the direct chlorination of 2,3-pyrazinediol (which exists in tautomeric equilibrium with pyrazine-2,3(1H,4H)-dione) using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol

-

To a flask containing phosphorus oxychloride (POCl₃), slowly add 2,3-pyrazinediol with stirring.

-

The reaction is typically performed in the presence of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, which acts as a catalyst and acid scavenger.

-

Heat the reaction mixture to reflux (around 105-110°C) for several hours.

-

After the reaction is complete, cool the mixture and carefully quench it by pouring it over crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) to a pH of approximately 7-8.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or chloroform).

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure.

-

The crude this compound can be purified by column chromatography or distillation.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2,3-Pyrazinediol | |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | |

| Catalyst/Base | N,N-Dimethylaniline or Triethylamine | |

| Reaction Temperature | Reflux (105-110°C) | |

| Typical Yield | Moderate to good (specific yield data varies) |

Signaling Pathways and Experimental Workflows

Figure 3: Experimental workflow for the synthesis from 2,3-pyrazinediol.

Figure 4: Proposed Vilsmeier-Haack type mechanism for the chlorination of 2,3-pyrazinediol.

Synthesis from 2,3-Diaminopyrazine (B78566) via Sandmeyer-type Reaction

A versatile method for the synthesis of aryl halides from primary aromatic amines is the Sandmeyer reaction. This can be adapted for the synthesis of this compound from 2,3-diaminopyrazine.

Experimental Protocol

-

Dissolve 2,3-diaminopyrazine in an aqueous solution of a strong acid, such as hydrochloric acid (HCl).

-

Cool the solution to a low temperature, typically 0-5°C, in an ice bath.

-

Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water dropwise, keeping the temperature below 5°C. This in-situ generation of nitrous acid leads to the formation of the bis-diazonium salt.

-

In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

-

Nitrogen gas will be evolved. Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture and extract the product with a suitable organic solvent.

-

Wash the organic layer with water and a dilute base solution to remove any acidic impurities.

-

Dry the organic layer and remove the solvent to obtain crude this compound, which can be further purified.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2,3-Diaminopyrazine | |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) in HCl | [2][3][4] |

| Diazotization Temperature | 0-5°C | [5] |

| Catalyst | Copper(I) Chloride (CuCl) | [2][4] |

| Reaction Temperature (Decomposition) | Room temperature to 60°C | [5] |

| Typical Yield | Moderate (specific yield data varies) |

Signaling Pathways and Experimental Workflows

Figure 5: Experimental workflow for the Sandmeyer-type synthesis.

Figure 6: Proposed radical mechanism for the Sandmeyer reaction step.

References

- 1. US3287451A - Process for the preparation of 2, 3-dichloropyrazine - Google Patents [patents.google.com]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diazotisation [organic-chemistry.org]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

The Diverse Biological Landscape of 2,3-Dichloropyrazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloropyrazine, a halogenated heterocyclic compound, serves as a versatile scaffold in medicinal chemistry, giving rise to a plethora of derivatives with a wide spectrum of biological activities.[1][2][3] The inherent reactivity of the two chlorine atoms on the pyrazine (B50134) ring allows for facile nucleophilic substitution, enabling the synthesis of diverse molecular architectures with therapeutic potential.[3] This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, focusing on their anticancer, antimicrobial, and kinase inhibitory properties. The content herein is curated to provide researchers, scientists, and drug development professionals with a comprehensive resource, including quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[4] The mechanism of action often involves the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as protein kinases.[3]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 17l | [1][2][5]triazolo[4,3-a]pyrazine | A549 (Lung) | 0.98 ± 0.08 | [6] |

| MCF-7 (Breast) | 1.05 ± 0.17 | [6] | ||

| HeLa (Cervical) | 1.28 ± 0.25 | [6] | ||

| Chalcone-pyrazine derivative 49 | Chalcone-pyrazine | A549 (Lung) | 0.13 | [3] |

| Colo-205 (Colon) | 0.19 | [3] | ||

| Chalcone-pyrazine derivative 50 | Chalcone-pyrazine | MCF-7 (Breast) | 0.18 | [3] |

| Chalcone-pyrazine derivative 51 | Chalcone-pyrazine | MCF-7 (Breast) | 0.012 | [3] |

| A549 (Lung) | 0.045 | [3] | ||

| DU-145 (Prostate) | 0.33 | [3] | ||

| Flavono-pyrazine hybrid 88 | Flavonoid-pyrazine | HT-29 (Colon) | 10.67 | [3] |

| Flavono-pyrazine hybrid 89 | Flavonoid-pyrazine | MCF-7 (Breast) | 10.43 | [3] |

| Flavono-pyrazine hybrid 90 | Flavonoid-pyrazine | HT-29 (Colon) | 10.90 | [3] |

| Indenoquinoxaline derivative 11 | Indenoquinoxaline | MCF-7 (Breast) | 5.4 | [7] |

| A549 (Lung) | 4.3 | [7] | ||

| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][5]triazine sulfonamide MM130 | Pyrazolo-tetrazolo-triazine | HCT 116 (Colon) | 0.39 - 0.6 | [8] |

| PC-3 (Prostate) | 0.17 - 0.36 | [8] | ||

| BxPC-3 (Pancreatic) | 0.13 - 0.26 | [8] | ||

| Triazine derivative 13 | Triazine | PC3 (Prostate) | 80.32 | [9] |

Kinase Inhibitory Activity

A significant number of biologically active this compound derivatives function as kinase inhibitors.[10][11] Protein kinases play a pivotal role in cellular signaling pathways that control cell growth, proliferation, and differentiation.[11] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive therapeutic targets.[1] The pyrazine scaffold is adept at forming crucial hydrogen bond interactions with the hinge region of the ATP-binding site of kinases.[12]

Quantitative Data: Kinase Inhibitory Activity

This table presents the IC50 values of various this compound derivatives against specific protein kinases.

| Compound ID | Derivative Class | Target Kinase | IC50 (nM) | Reference |

| 17l | [1][2][5]triazolo[4,3-a]pyrazine | c-Met | 26.00 | [6] |

| VEGFR-2 | 2600 | [6] | ||

| 17a | [1][2][5]triazolo[4,3-a]pyrazine | c-Met | 55 | [6] |

| 17e | [1][2][5]triazolo[4,3-a]pyrazine | c-Met | 77 | [6] |

| Pyrrolo[2,3-b]pyrazine 11 | Pyrrolo[2,3-b]pyrazine | FGFR1 | < 10 | [11] |

| FGFR4 | < 10 | [11] | ||

| FGFR2 | < 100 | [11] | ||

| FGFR3 | < 100 | [11] | ||

| Imidazo[4,5-b]pyrazine 17-21 | Imidazo[4,5-b]pyrazine | TRKA, B, C | 0.22 - 7.68 | [11] |

| Pyrazolo[1,5-a]pyrazine 34 | Pyrazolo[1,5-a]pyrazine | JAK1 | 3 | [11] |

| JAK2 | 8.5 | [11] | ||

| TYK2 | 7.7 | [11] | ||

| JAK3 | 629.6 | [11] | ||

| 3-oxo-2,3-dihydropyridazine 9 | 3-oxo-2,3-dihydropyridazine | ITK | 870 | [13] |

| 3-oxo-2,3-dihydropyridazine 22 | 3-oxo-2,3-dihydropyridazine | ITK | 190 | [13] |

Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial properties, demonstrating activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[14][15]

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of selected this compound derivatives against various microbial strains.

| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| Pyrazine sulfonamide 1b | Pyrazine sulfonamide | Staphylococcus aureus | 6 (at 2mM), 12 (at 10mM) | [15] |

| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide (8) | 3-Benzylaminopyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 6 (µM) | [16] |

| 3-[(4-Aminobenzyl)amino]pyrazine-2-carboxamide (9) | 3-Benzylaminopyrazine-2-carboxamide | Staphylococcus aureus | 6.25 | [16] |

| 3-(2,4-dichlorophenyl)-[1][2][5]triazolo[3,4-b][1][3][5]thiadiazole X7 | Triazolo-thiadiazole | Xanthomonas oryzae pv. oryzae | 27.47 | [17] |

| Triazine derivative 12 | Triazine | Staphylococcus aureus | 19-28 (inhibition zone mm) | [9] |

| Escherichia coli | 18-21 (inhibition zone mm) | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The synthesized derivatives are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. These are then serially diluted with culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for 48-72 hours. Control wells receive DMSO at the same final concentration as the treated wells.

-

MTT Assay: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in phosphate-buffered saline) is added to each well and incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in DMSO or isopropanol.

-

Data Analysis: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.[7]

In Vitro Kinase Inhibition Assay (TR-FRET)

Objective: To quantify the inhibitory activity of this compound derivatives against a specific protein kinase.

Methodology:

-

Reagent Preparation:

-

Prepare a 2X kinase solution in the appropriate kinase reaction buffer.

-

Prepare a 2X solution of the biotinylated peptide substrate and ATP in the same buffer.

-

Prepare serial dilutions of the test compound in DMSO, followed by dilution in the reaction buffer.

-

Prepare the detection solution containing a Europium-labeled anti-phospho-antibody and Streptavidin-XL665 in detection buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the test compound solution to the wells.

-

Add 5 µL of the 2X kinase solution to all wells.

-

Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

-

Incubate the reaction at room temperature for the optimized duration (e.g., 60 minutes).

-

Stop the reaction by adding 10 µL of the detection solution.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the ratio of the two emission signals.

-

Determine the percent inhibition for each compound concentration relative to positive and negative controls.

-

Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[1]

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against various microbial strains.

Methodology:

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Preparation: The test compounds are dissolved in DMSO and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18]

Visualizations

Signaling Pathway Diagram

Caption: A conceptual kinase signaling pathway illustrating the inhibitory action of a this compound derivative.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the discovery and evaluation of biologically active this compound derivatives.

Conclusion

This compound derivatives represent a promising and versatile class of compounds with a broad range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and kinase inhibitory agents underscores their potential for the development of novel therapeutics. This technical guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate further investigation and drug discovery efforts centered on this valuable chemical scaffold. The continued exploration of the structure-activity relationships of these derivatives will undoubtedly lead to the identification of more potent and selective drug candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jetir.org [jetir.org]

- 16. mdpi.com [mdpi.com]

- 17. Design, synthesis, antimicrobial activity, and mechanism of novel 3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. apec.org [apec.org]

The Versatility of 2,3-Dichloropyrazine: A Technical Guide to its Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloropyrazine, a halogenated aromatic heterocycle, has emerged as a pivotal scaffold and versatile building block in the field of medicinal chemistry. Its unique electronic properties and the reactivity of its chlorine atoms make it an attractive starting material for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth review of the applications of this compound in drug discovery, focusing on its role in the development of anticancer and antimicrobial agents. The guide summarizes key quantitative data, provides detailed experimental methodologies for cited experiments, and visualizes complex biological pathways and experimental workflows.

Chemical Properties and Reactivity

The chemical formula for this compound is C₄H₂Cl₂N₂.[1] The two chlorine atoms on the pyrazine (B50134) ring are susceptible to nucleophilic substitution, providing a straightforward handle for introducing various functional groups and building molecular complexity. This reactivity is the cornerstone of its utility in medicinal chemistry, allowing for the systematic modification of its structure to optimize pharmacological activity.

Applications in Anticancer Drug Discovery

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily by targeting key signaling pathways involved in tumor growth, proliferation, and survival.

Inhibition of Receptor Tyrosine Kinases: c-Met and VEGFR-2

Several studies have focused on the development of this compound derivatives as inhibitors of receptor tyrosine kinases (RTKs), particularly c-Met and VEGFR-2, which are crucial regulators of angiogenesis and tumor metastasis.

A series of novel[1][2][3]triazolo[4,3-a]pyrazine derivatives synthesized from this compound have been identified as potent dual inhibitors of c-Met and VEGFR-2.[1] These compounds have shown significant antiproliferative activity against various cancer cell lines.

Quantitative Data: Anticancer Activity of this compound Derivatives

| Compound ID | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |

| 17l | c-Met, VEGFR-2 | A549 (Lung) | 0.98 ± 0.08 | [1] |

| MCF-7 (Breast) | 1.05 ± 0.17 | [1] | ||

| HeLa (Cervical) | 1.28 ± 0.25 | [1] | ||

| Foretinib (Control) | c-Met, VEGFR-2 | A549 (Lung) | 0.85 ± 0.11 | [1] |

| MCF-7 (Breast) | 0.97 ± 0.13 | [1] | ||

| HeLa (Cervical) | 1.16 ± 0.21 | [1] |

Signaling Pathway: Inhibition of c-Met and VEGFR-2 Signaling

The following diagram illustrates the mechanism by which these this compound derivatives inhibit cancer cell proliferation by blocking the c-Met and VEGFR-2 signaling pathways.

Applications in Antimicrobial Drug Discovery

This compound also serves as a valuable scaffold for the development of novel antimicrobial agents. Its derivatives have shown promising activity against a range of bacterial and mycobacterial strains.

A series of 3-benzylaminopyrazine-2-carboxamides synthesized from a this compound precursor exhibited notable in vitro activity against Mycobacterium tuberculosis.

Quantitative Data: Antimicrobial Activity of this compound Derivatives

| Compound ID | Target Organism | MIC (µM) | Reference |

| 8 | Mycobacterium tuberculosis H37Rv | 6 | [4] |

| Pyrazinamide (Control) | Mycobacterium tuberculosis H37Rv | 42 | [4] |

Experimental Protocols

Synthesis of a[1][2][3]triazolo[4,3-a]pyrazine Derivative (Dual c-Met/VEGFR-2 Inhibitor)

This protocol describes the synthesis of a key intermediate in the development of dual c-Met/VEGFR-2 inhibitors, starting from this compound.[1]

Step 1: Synthesis of 3-chloro-2-hydrazinylpyrazine (Compound 10)

-

To a solution of this compound (1.0 eq) in ethanol, hydrazine (B178648) hydrate (B1144303) (1.2 eq) is added dropwise at room temperature.

-

The reaction mixture is heated to reflux and stirred for 4 hours.

-

After cooling to room temperature, the precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford 3-chloro-2-hydrazinylpyrazine.

Step 2: Synthesis of 5-chloro-[1][2][3]triazolo[4,3-a]pyrazine (Compound 11)

-

A mixture of 3-chloro-2-hydrazinylpyrazine (1.0 eq) and triethyl orthoformate (5.0 eq) is heated at 120 °C for 3 hours.

-

The excess triethyl orthoformate is removed under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to give 5-chloro-[1][2][3]triazolo[4,3-a]pyrazine.

Experimental Workflow: Synthesis of a Triazolopyrazine Intermediate

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol describes the determination of the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

This compound has proven to be a highly valuable and versatile scaffold in medicinal chemistry. Its amenability to chemical modification has enabled the development of a wide range of derivatives with potent anticancer and antimicrobial activities. The continued exploration of this privileged structure is expected to yield novel therapeutic agents with improved efficacy and safety profiles. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to the design and synthesis of new drugs based on the this compound core.

References

- 1. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjpbcs.com [rjpbcs.com]

- 3. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 2,3-Dichloropyrazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 2,3-dichloropyrazine. This reaction is a powerful tool for the synthesis of mono- and di-arylpyrazines, which are important scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide. For this compound, this reaction allows for the sequential and selective formation of C-C bonds, providing access to a diverse range of substituted pyrazine (B50134) derivatives. The reaction generally proceeds under mild conditions and tolerates a wide variety of functional groups, making it a highly versatile synthetic method.[1][2]

Key Reaction Parameters

The success of the Suzuki coupling of this compound is dependent on several factors:

-

Catalyst: Palladium complexes are the most common catalysts. Bis(triphenylphosphine)palladium(II) dichloride is a readily available and effective catalyst for this transformation.

-

Base: A base is required to activate the boronic acid. Aqueous sodium carbonate is a commonly used inorganic base for this reaction.

-

Solvent: A mixture of an organic solvent and water is typically used. Acetonitrile (B52724)/water and tetrahydrofuran/water mixtures have been shown to be effective.

-

Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to the formation of biaryl side products from the homocoupling of the boronic acid. Therefore, it is crucial to perform the reaction under an inert atmosphere, such as argon or nitrogen.

Mono- vs. Di-arylation

The degree of substitution on the this compound ring can be controlled by the stoichiometry of the reagents and the nature of the boronic acid.

-

Di-arylation: Using a molar excess of the arylboronic acid will generally lead to the formation of the 2,3-diarylpyrazine.

-

Mono-arylation: While controlling the stoichiometry can favor mono-substitution, selective mono-arylation can be challenging. However, the use of sterically hindered boronic acids, such as 2,6-dimethylphenylboronic acid, has been shown to exclusively yield the mono-arylated product due to the steric hindrance preventing the second substitution. This compound can undergo efficient mono-Suzuki coupling reactions.[3]

Data Presentation

The following tables summarize the quantitative data for the Suzuki coupling of this compound with various arylboronic acids.

Table 1: Di-substitution of this compound with Arylboronic Acids[1]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2,3-Diphenylpyrazine | 78 |

| 2 | 4-Methylphenylboronic acid | 2,3-Di(p-tolyl)pyrazine | 75 |

| 3 | 4-Methoxyphenylboronic acid | 2,3-Bis(4-methoxyphenyl)pyrazine | 68 |

| 4 | 2-Methylphenylboronic acid | 2,3-Di(o-tolyl)pyrazine | 71 |

General Reaction Conditions: this compound, 2.2 eq. of arylboronic acid, 0.05 eq. of PdCl₂(PPh₃)₂, 2M Na₂CO₃, CH₃CN, reflux, under Argon atmosphere.

Table 2: Mono-substitution of this compound with a Sterically Hindered Arylboronic Acid[1]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | 2,6-Dimethylphenylboronic acid | 2-(2,6-Dimethylphenyl)-3-chloropyrazine | 52 |

General Reaction Conditions: this compound, excess 2,6-dimethylphenylboronic acid, 0.05 eq. of PdCl₂(PPh₃)₂, 2M Na₂CO₃, CH₃CN, reflux, under Argon atmosphere.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,3-Diarylpyrazines

This protocol is based on the work of Schultheiss and Schlemper (2003).

Materials:

-

This compound

-

Arylboronic acid (2.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents)

-

2M Aqueous sodium carbonate solution

-

Acetonitrile (or Tetrahydrofuran)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (2.2 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).

-

Add acetonitrile and the 2M aqueous sodium carbonate solution.

-

Purge the reaction mixture with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Procedure for the Selective Mono-arylation with a Sterically Hindered Boronic Acid

This protocol is also based on the work of Schultheiss and Schlemper (2003) for sterically demanding boronic acids.

Materials:

-

This compound

-

2,6-Dimethylphenylboronic acid (excess)

-

Bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents)

-

2M Aqueous sodium carbonate solution

-

Acetonitrile

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

Procedure:

-

Follow the same setup as in Protocol 1, charging the flask with this compound (1.0 eq), an excess of 2,6-dimethylphenylboronic acid, and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).

-

Add acetonitrile and the 2M aqueous sodium carbonate solution.

-

Thoroughly degas the mixture by purging with argon or nitrogen.

-

Heat the reaction to reflux and maintain for an extended period, monitoring by TLC.

-

After completion, work up the reaction as described in Protocol 1.

-

Purify the resulting mono-arylated product by column chromatography.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Caption: General experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,3-Dichloropyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance. The synthesis of amino-substituted pyrazines is of significant interest as the pyrazine (B50134) motif is a key structural component in numerous biologically active compounds and pharmaceuticals. This document provides a detailed protocol and application notes for the selective monoamination of 2,3-dichloropyrazine, a versatile building block in medicinal chemistry.

The selective functionalization of this compound is crucial for the synthesis of diverse compound libraries for drug discovery. The Buchwald-Hartwig amination offers a reliable method for the introduction of a wide range of primary and secondary amines at one of the chloro-positions, yielding 2-amino-3-chloropyrazine (B41553) derivatives. These intermediates can be further functionalized at the remaining chlorine atom.

Reaction Principle and Regioselectivity

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed reaction between the dichloropyrazine and an amine in the presence of a suitable phosphine (B1218219) ligand and a base.[1] The catalytic cycle generally proceeds through oxidative addition of the aryl chloride to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[1]